molecular formula C15H23NO6S2 B7833054 (3R4S)-3-(4-ETHOXYBENZENESULFONYL)-4-[(2-METHOXYETHYL)AMINO]-1LAMBDA6-THIOLANE-11-DIONE

(3R4S)-3-(4-ETHOXYBENZENESULFONYL)-4-[(2-METHOXYETHYL)AMINO]-1LAMBDA6-THIOLANE-11-DIONE

Cat. No.: B7833054
M. Wt: 377.5 g/mol
InChI Key: CHFSHWYPZVPYBC-GJZGRUSLSA-N
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Description

(3R4S)-3-(4-ETHOXYBENZENESULFONYL)-4-[(2-METHOXYETHYL)AMINO]-1LAMBDA6-THIOLANE-11-DIONE is a complex organic compound that features a thiolane ring, an ethoxybenzenesulfonyl group, and a methoxyethylamino substituent

Properties

IUPAC Name

(3S,4R)-4-(4-ethoxyphenyl)sulfonyl-N-(2-methoxyethyl)-1,1-dioxothiolan-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO6S2/c1-3-22-12-4-6-13(7-5-12)24(19,20)15-11-23(17,18)10-14(15)16-8-9-21-2/h4-7,14-16H,3,8-11H2,1-2H3/t14-,15-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHFSHWYPZVPYBC-GJZGRUSLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)C2CS(=O)(=O)CC2NCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)[C@H]2CS(=O)(=O)C[C@@H]2NCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R4S)-3-(4-ETHOXYBENZENESULFONYL)-4-[(2-METHOXYETHYL)AMINO]-1LAMBDA6-THIOLANE-11-DIONE typically involves multiple steps:

    Formation of the Thiolane Ring: This can be achieved through cyclization reactions involving sulfur-containing precursors.

    Introduction of the Ethoxybenzenesulfonyl Group: This step often involves sulfonylation reactions using reagents like ethoxybenzenesulfonyl chloride.

    Attachment of the Methoxyethylamino Group: This can be done through nucleophilic substitution reactions where a methoxyethylamine reacts with an appropriate leaving group on the thiolane ring.

Industrial Production Methods

Industrial production of such compounds may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiolane ring.

    Reduction: Reduction reactions may target the sulfonyl group, potentially converting it to a sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or the ethoxy group.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, alcohols, thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or sulfides.

Scientific Research Applications

Chemistry

In chemistry, (3R4S)-3-(4-ETHOXYBENZENESULFONYL)-4-[(2-METHOXYETHYL)AMINO]-1LAMBDA6-THIOLANE-11-DIONE can be used as a building block for synthesizing more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, compounds like this may be studied for their potential biological activity. They could serve as lead compounds in drug discovery, particularly if they exhibit interesting pharmacological properties.

Medicine

In medicine, such compounds might be investigated for their therapeutic potential. For example, they could be evaluated for their ability to inhibit specific enzymes or receptors involved in disease processes.

Industry

In industry, these compounds could be used in the development of new materials or as additives in various chemical processes.

Mechanism of Action

The mechanism of action of (3R4S)-3-(4-ETHOXYBENZENESULFONYL)-4-[(2-METHOXYETHYL)AMINO]-1LAMBDA6-THIOLANE-11-DIONE would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering their activity, and thereby affecting biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • (3R4S)-3-(4-METHOXYBENZENESULFONYL)-4-[(2-METHOXYETHYL)AMINO]-1LAMBDA6-THIOLANE-11-DIONE
  • (3R4S)-3-(4-ETHOXYBENZENESULFONYL)-4-[(2-ETHOXYETHYL)AMINO]-1LAMBDA6-THIOLANE-11-DIONE

Uniqueness

What sets (3R4S)-3-(4-ETHOXYBENZENESULFONYL)-4-[(2-METHOXYETHYL)AMINO]-1LAMBDA6-THIOLANE-11-DIONE apart is its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to similar compounds.

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